2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine
Overview
Description
2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine is an indole derivative, a class of compounds known for their significant biological activities. Indole derivatives are prevalent in natural products and pharmaceuticals, playing crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine typically involves the nitration of 2-methylindole followed by a series of reactions to introduce the ethanamine group. One common method involves the nitration of 2-methylindole using nitric acid and sulfuric acid to yield 2-methyl-5-nitroindole. This intermediate is then subjected to a Mannich reaction with formaldehyde and dimethylamine to introduce the ethanamine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ alternative nitration reagents and catalysts to minimize by-products and enhance the overall process .
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, at the available positions.
Condensation: The ethanamine group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Condensation: Aldehydes or ketones under acidic or basic conditions.
Major Products
Reduction: 2-(2-methyl-5-amino-1H-indol-3-yl)ethanamine.
Substitution: Halogenated or alkylated indole derivatives.
Condensation: Imines or enamines.
Scientific Research Applications
2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes and pigments due to its indole structure.
Mechanism of Action
The mechanism of action of 2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can bind to specific receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-(5-methoxy-1H-indol-3-yl)ethanamine: Known for its role in the synthesis of melatonin.
1H-indole-3-ethanamine, N-methyl-:
Uniqueness
2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine is unique due to the presence of both a nitro group and an ethanamine group on the indole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-7-9(4-5-12)10-6-8(14(15)16)2-3-11(10)13-7/h2-3,6,13H,4-5,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTNZTGTHNNCTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40324055 | |
Record name | ST044859 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40324055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28027-52-3 | |
Record name | NSC405597 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405597 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST044859 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40324055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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